
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
概要
説明
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: is a chiral cyclopropane derivative with two fluorine atoms attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-difluorophenylacetonitrile with a chiral cyclopropanation reagent under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine can undergo oxidation reactions to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions can convert this compound into various amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Cyclopropanone derivatives.
Reduction: Various amine derivatives.
Substitution: Phenyl derivatives with different functional groups replacing the fluorine atoms.
科学的研究の応用
Synthesis of CPA
The synthesis of (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine typically involves several steps that convert starting materials into the desired cyclopropanamine derivative. A notable method includes the use of 3,4-difluorobenzaldehyde and malonic acid in the presence of various reagents to yield intermediates that are subsequently transformed into CPA. This process has been optimized for industrial applicability and environmental safety by employing non-hazardous reagents .
Pharmacological Applications
One of the primary applications of this compound is as an intermediate in the synthesis of ticagrelor (TCG), a potent P2Y12 receptor antagonist used in antiplatelet therapy. Ticagrelor is indicated for the treatment and prevention of thrombotic cardiovascular events . The ability of CPA to effectively modulate platelet aggregation makes it a valuable compound in cardiovascular pharmacotherapy.
Neuropharmacology
Research indicates that compounds similar to CPA may exhibit neuroprotective properties. Studies have suggested that cyclopropanamine derivatives can influence neurotransmitter systems and potentially offer therapeutic benefits in neurodegenerative diseases . The specific interactions and mechanisms remain an active area of investigation.
Case Study 1: Ticagrelor Synthesis
A study detailed the synthesis of ticagrelor from this compound. The researchers highlighted the efficiency of the synthetic route developed for CPA, which minimized environmental impact while maximizing yield. The study concluded that optimizing the synthesis of CPA not only reduces costs but also enhances accessibility for pharmaceutical applications .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuropharmacological effects, researchers evaluated various derivatives of cyclopropanamines for their ability to protect neuronal cells from oxidative stress. The findings indicated that certain modifications to the CPA structure could enhance its protective effects against neurotoxicity .
Data Tables
Step Description | Reagents Used | Outcome |
---|---|---|
Reaction of malonic acid with aldehyde | Pyridine, piperidine | Intermediate formation |
Conversion to cyclopropane | Thionyl chloride | Cyclopropane derivative |
Final amination | Aqueous hydroxylamine | (1S,2S)-CPA |
作用機序
The mechanism of action of (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
類似化合物との比較
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine: The enantiomer of the compound with similar properties but different stereochemistry.
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: A related compound with a carboxylic acid group instead of an amine group.
3,4-Difluorophenylcyclopropane: A simpler derivative without the amine group.
Uniqueness: (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is unique due to its specific stereochemistry and the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties.
生物活性
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, often referred to as a cyclopropanamine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropane ring and a difluorophenyl substituent, which may influence its pharmacological properties.
- Molecular Formula : C9H10F2N
- Molecular Weight : 179.18 g/mol
- CAS Number : 1402222-66-5
The compound's stereochemistry is crucial for its biological activity, as the (1S,2S) configuration can significantly impact its interaction with biological targets.
Research indicates that this compound interacts with various receptors and enzymes in the body. Its mechanism of action may involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.
Pharmacological Effects
The compound has been linked to several pharmacological activities:
- Antidepressant Properties : Similar compounds have shown efficacy in alleviating symptoms of depression by modulating neurotransmitter levels.
- Neuroprotective Effects : Some studies suggest that derivatives of cyclopropanamines may protect neuronal cells from degeneration.
- Analgesic Activity : The compound may exhibit pain-relieving properties through its action on pain pathways.
Case Studies and Research Findings
- Dopamine Receptor Interaction : A study demonstrated that cyclopropanamine derivatives can act as ligands for dopamine receptors, potentially influencing dopaminergic signaling pathways involved in mood regulation .
- Neurodegenerative Disorders : Research indicates that compounds with similar structures have been explored for their ability to inhibit processes associated with neurodegenerative diseases .
- Toxicity Studies : Toxicological assessments have been performed to evaluate the safety profile of this compound in various formulations .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Notable Activities |
---|---|---|
(1R,2S)-Cyclopropanamine | Cyclopropane ring; amine group | Antidepressant properties |
(3,4-Difluorophenyl)ethylamine | Ethylene chain; difluorophenyl | Neuroactive effects |
Phenethylamine | Aromatic ring; simple amine | Broad pharmacological activities |
The unique stereochemistry and functional groups of this compound may confer distinct biological activities compared to these similar compounds.
Synthesis and Analytical Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques that require precise control over reaction conditions to maintain the desired stereochemistry . Analytical methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
特性
IUPAC Name |
(1S,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBIQNXHRPJKK-RCOVLWMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1N)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1459719-81-3 | |
Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1459719813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1S,2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37OQ6J1I62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。